2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
This compound falls into the category of spiro compounds, which are a type of cyclic compounds that feature a unique form of ring connectivity through a single atom. The specific chemical contains functional groups and structural features pertinent to the diazaspiro and pyran classes, indicating a complex molecular framework that could lead to various chemical behaviors and properties.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including cyclization and functional group transformations. For instance, compounds involving tetrahydro-2H-pyran and diazaspiro[4.5]decan structures can be synthesized from furans through processes like hydrogenolysis and subsequent reduction or cyclization reactions (Georgiadis, 1986). The synthesis pathways typically aim at constructing the spiro framework and introducing the necessary functional groups in the respective positions.
Molecular Structure Analysis
Spirocyclic compounds, including those containing the diazaspiro[4.5]decan moiety, often have unique molecular structures due to their spiro linkage. The molecular structure is usually confirmed through X-ray diffraction, indicating conformations such as chair or envelope for the cyclic parts and providing insight into the spatial arrangement of different substituents (Jansone et al., 2007).
properties
IUPAC Name |
7-(oxan-4-yl)-2-(6-oxo-1H-pyridine-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c23-16-3-2-14(12-20-16)17(24)21-9-7-19(13-21)6-1-8-22(18(19)25)15-4-10-26-11-5-15/h2-3,12,15H,1,4-11,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVROILPZYRUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CNC(=O)C=C3)C(=O)N(C1)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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